molecular formula C10H14N2O B3097169 5-amino-N,N,2-trimethylbenzamide CAS No. 130370-03-5

5-amino-N,N,2-trimethylbenzamide

Cat. No.: B3097169
CAS No.: 130370-03-5
M. Wt: 178.23 g/mol
InChI Key: BPHNFFPYLDLPIC-UHFFFAOYSA-N
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Description

5-amino-N,N,2-trimethylbenzamide, also known as Elastatinal, is a synthetic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.

Scientific Research Applications

5-amino-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.

Preparation Methods

The synthesis of 5-amino-N,N,2-trimethylbenzamide involves several steps. One common method includes the reaction of 2,4,6-trimethylaniline with acetic anhydride to form N,N,2,4,6-pentamethylbenzamide. This intermediate is then subjected to nitration using nitric acid to yield 5-nitro-N,N,2,4,6-pentamethylbenzamide. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .

Chemical Reactions Analysis

5-amino-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Comparison with Similar Compounds

5-amino-N,N,2-trimethylbenzamide can be compared with other similar compounds such as:

    2-amino-N,N,5-trimethylbenzamide: This compound has a similar structure but differs in the position of the amino group.

    Trimethobenzamide: Known for its antiemetic properties, trimethobenzamide has a different substitution pattern on the benzamide ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-amino-N,N,2-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHNFFPYLDLPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303124
Record name 5-Amino-N,N,2-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130370-03-5
Record name 5-Amino-N,N,2-trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130370-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N,N,2-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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